molecular formula C12H14N2O2S3 B052022 4-Amino-2-isopropylthio-5-(phenylsulfonyl)thiazole CAS No. 117420-81-2

4-Amino-2-isopropylthio-5-(phenylsulfonyl)thiazole

Cat. No. B052022
M. Wt: 314.5 g/mol
InChI Key: UQHXEZBHUIHZAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-2-isopropylthio-5-(phenylsulfonyl)thiazole is a chemical compound that is used for experimental and research purposes . It is available in various purities, ranging from 95% to 98% .

properties

IUPAC Name

5-(benzenesulfonyl)-2-propan-2-ylsulfanyl-1,3-thiazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S3/c1-8(2)17-12-14-10(13)11(18-12)19(15,16)9-6-4-3-5-7-9/h3-8H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQHXEZBHUIHZAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NC(=C(S1)S(=O)(=O)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50375674
Record name 5-(Benzenesulfonyl)-2-[(propan-2-yl)sulfanyl]-1,3-thiazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-isopropylthio-5-(phenylsulfonyl)thiazole

CAS RN

117420-81-2
Record name 5-(Benzenesulfonyl)-2-[(propan-2-yl)sulfanyl]-1,3-thiazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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